molecular formula C17H26N2O6S B3970195 N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine oxalate

N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine oxalate

Cat. No. B3970195
M. Wt: 386.5 g/mol
InChI Key: BBRSYARINCAOPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine oxalate, also known as BEMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmacology and medical research. BEMP belongs to the class of piperidine derivatives and has been found to exhibit significant pharmacological properties, making it an attractive candidate for further study.

Mechanism of Action

The mechanism of action of N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine oxalate is not fully understood, but it is believed to act on voltage-gated sodium channels, blocking the influx of sodium ions and preventing the generation of action potentials. This leads to a loss of sensation and pain relief.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant local anesthetic effects, making it a promising candidate for use in medical procedures. It has also been found to exhibit anti-arrhythmic properties, making it a potential treatment for cardiac arrhythmias.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine oxalate is its potent local anesthetic properties, making it a valuable tool for medical research. However, its use is limited by its potential toxicity and the need for further study to fully understand its mechanism of action.

Future Directions

There are several potential future directions for the study of N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine oxalate. One area of interest is its potential as a treatment for cardiac arrhythmias. Another area of interest is its potential as a local anesthetic for use in medical procedures. Further study is needed to fully understand its mechanism of action and potential applications in pharmacology and medical research.

Scientific Research Applications

N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine oxalate has been the subject of several studies due to its potential applications in pharmacology and medical research. One of the main areas of interest is its potential as a local anesthetic. This compound has been found to exhibit significant anesthetic properties, making it a promising candidate for further study.

properties

IUPAC Name

N-benzyl-1-ethylsulfonyl-N-methylpiperidin-4-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S.C2H2O4/c1-3-20(18,19)17-11-9-15(10-12-17)16(2)13-14-7-5-4-6-8-14;3-1(4)2(5)6/h4-8,15H,3,9-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRSYARINCAOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)N(C)CC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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